molecular formula C8H10BrClN2O B2706965 2-amino-N-(3-bromophenyl)acetamide CAS No. 938338-35-3

2-amino-N-(3-bromophenyl)acetamide

Cat. No.: B2706965
CAS No.: 938338-35-3
M. Wt: 265.54
InChI Key: PHFGQBPSDFOJKM-UHFFFAOYSA-N
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Description

2-amino-N-(3-bromophenyl)acetamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-bromophenyl)acetamide typically involves the reaction of 3-bromoaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions are as follows:

  • Step 1: Formation of Chloroacetamide Intermediate

      Reagents: 3-bromoaniline, chloroacetyl chloride

      Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at room temperature.

      Reaction: [ \text{3-bromoaniline} + \text{chloroacetyl chloride} \rightarrow \text{N-(3-bromophenyl)chloroacetamide} ]

  • Step 2: Formation of this compound

      Reagents: N-(3-bromophenyl)chloroacetamide, ammonia

      Conditions: The intermediate is treated with excess ammonia at elevated temperatures (around 60°C) for several hours.

      Reaction: [ \text{N-(3-bromophenyl)chloroacetamide} + \text{NH}_3 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include primary amines or alcohols.

Scientific Research Applications

2-amino-N-(3-bromophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-bromophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-bromophenyl)acetamide
  • 2-amino-N-(2-bromophenyl)acetamide
  • 2-amino-N-(3-chlorophenyl)acetamide

Comparison

2-amino-N-(3-bromophenyl)acetamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct pharmacological or material properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-amino-N-(3-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBBFUUGTXSLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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